

# role of the BAF complex in gene regulation and disease

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An In-depth Technical Guide to the BAF Complex in Gene Regulation and Disease

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. By altering the structure of chromatin, the BAF complex controls the accessibility of DNA to the transcriptional machinery, thereby influencing a vast array of cellular processes, including differentiation, development, and DNA repair.[1][2] Due to its central role, dysregulation of the BAF complex is increasingly implicated in a wide spectrum of human diseases. Mutations in genes encoding BAF subunits are found in approximately 20-25% of all human cancers, making it one of the most frequently mutated protein complexes in oncology.[3][4] Furthermore, germline mutations are a leading cause of several neurodevelopmental disorders.[5][6] This guide provides a comprehensive technical overview of the BAF complex, detailing its structure, function in gene regulation, role in disease, and key experimental methodologies for its study.

## The BAF Complex: Subunits, Subtypes, and Assembly

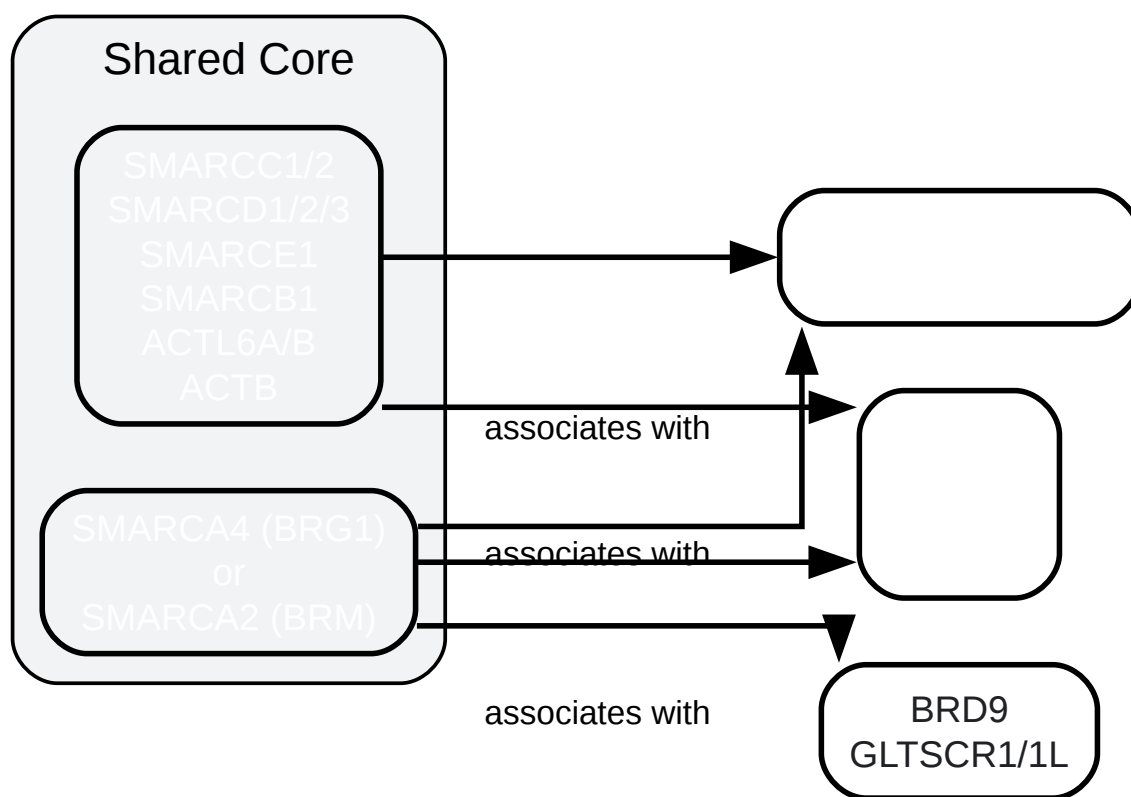
The mammalian BAF complex is not a single entity but a family of large, multi-subunit assemblies, each weighing approximately 2 MDa.[7] These complexes are combinatorially assembled from a pool of ~29 different subunit-encoding genes, resulting in significant diversity and cell-type-specific functions.[8][9]

## Core Subunits and Major Subtypes

All BAF complexes contain a core ATPase subunit, either SMARCA4 (BRG1) or its paralog SMARCA2 (BRM), which provides the catalytic activity for chromatin remodeling.[8] Based on the incorporation of specific, mutually exclusive subunits, three major subtypes of the BAF complex have been identified: canonical BAF (cBAF), Polybromo-associated BAF (PBAF), and a more recently described non-canonical or GBAF complex (ncBAF).[2][4]

- cBAF (canonical BAF): Characterized by the presence of ARID1A or ARID1B subunits. It is primarily found at enhancer regions.[10]
- PBAF (Polybromo-associated BAF): Distinguished by its unique subunits PBRM1, ARID2, and BRD7. It is mainly enriched at promoters.[2][10]
- ncBAF/GBAF (non-canonical BAF): A smaller complex that lacks several core subunits like SMARCB1 and ARID proteins but contains the unique subunits BRD9 and GLTSCR1/1L.[2]

The combinatorial assembly of these subunits allows for functional specialization in different cellular contexts and developmental stages.[11]

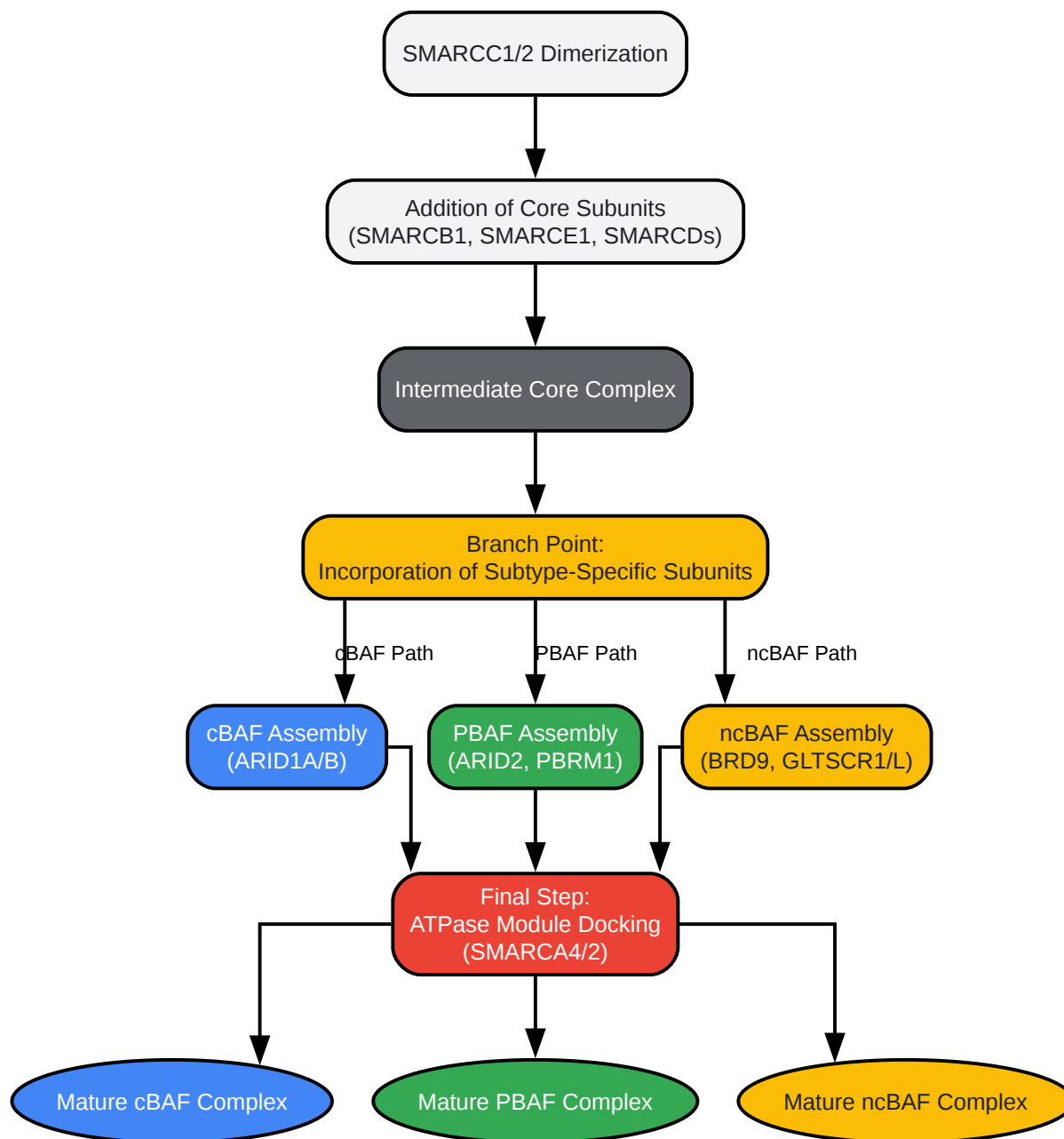


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Figure 1: Major subtypes of the BAF chromatin remodeling complex.

## Assembly Pathway

The assembly of BAF complexes follows a sequential and hierarchical process. It initiates with the formation of a core module around SMARCC1/SMARCC2 dimers. Subsequent incorporation of other core and accessory subunits occurs, with the final step being the docking of the catalytic ATPase module (SMARCA4/BRM).[2] This ordered assembly prevents promiscuous and unregulated chromatin remodeling activity.



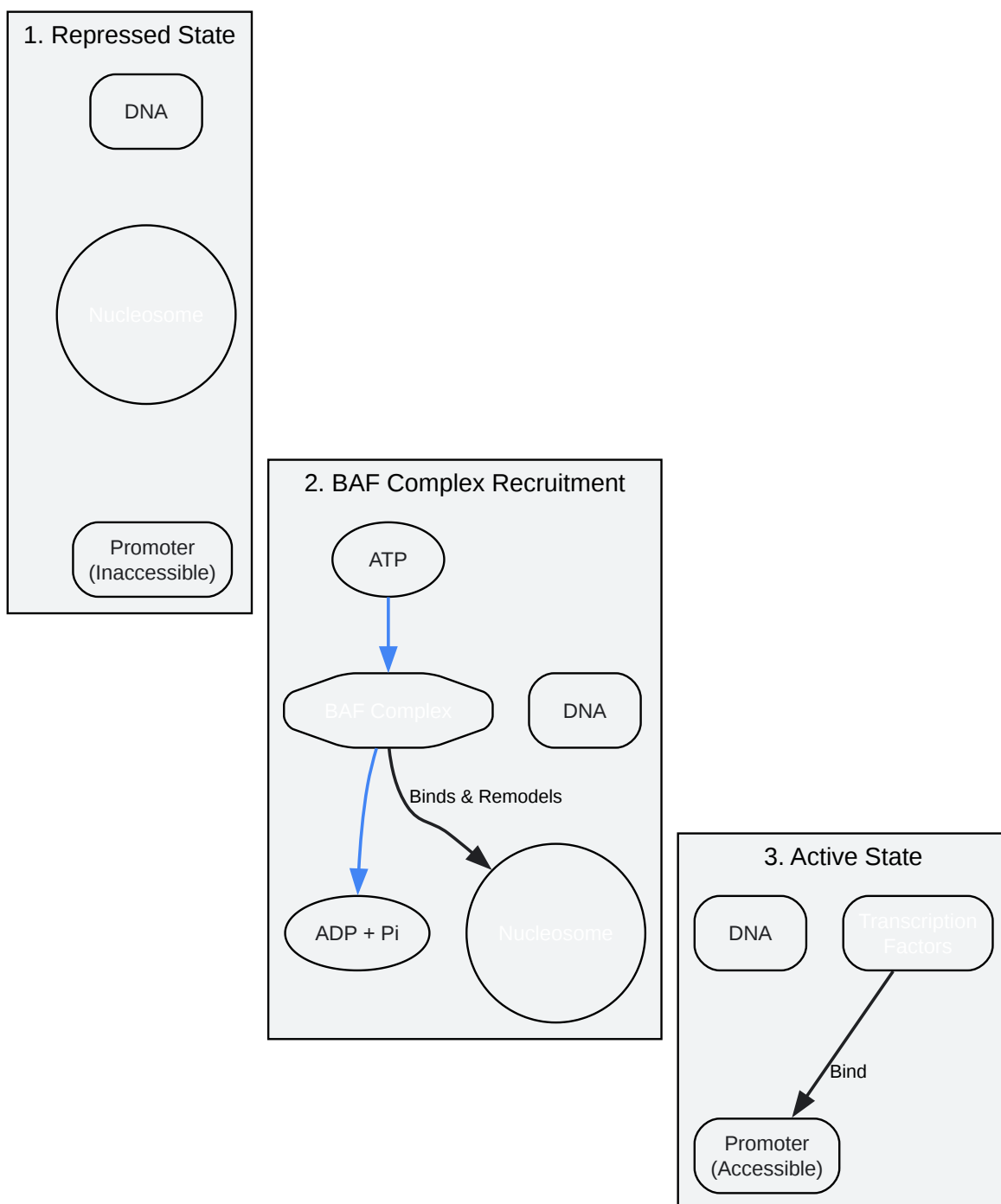
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Figure 2: Sequential assembly pathway of BAF complexes.

## Role in Gene Regulation

### Mechanism of Chromatin Remodeling

The primary function of the BAF complex is to regulate gene expression by modulating chromatin structure. Using the energy from ATP hydrolysis, the complex can alter histone-DNA interactions, leading to several outcomes: nucleosome sliding, ejection, or unwrapping.<sup>[7]</sup><sup>[12]</sup> This action increases the accessibility of DNA sequences, such as promoters and enhancers, to transcription factors and the RNA polymerase machinery, generally leading to transcriptional activation.

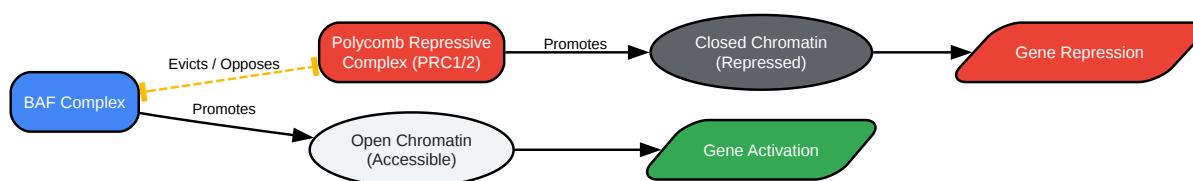


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Figure 3: BAF-mediated nucleosome remodeling to activate transcription.

## Interplay with Polycomb Repressive Complexes

A key aspect of BAF-mediated gene regulation is its antagonistic relationship with Polycomb Repressive Complexes (PRCs), which are responsible for establishing and maintaining a repressive chromatin state.[1][13] The BAF complex can directly evict PRC1 from chromatin in a rapid, ATP-dependent manner, thereby reversing gene silencing.[13][14] This dynamic opposition between BAF (activating) and Polycomb (repressive) complexes creates a state of epigenetic plasticity that is crucial for cell fate decisions during development and can be hijacked in disease.[1]



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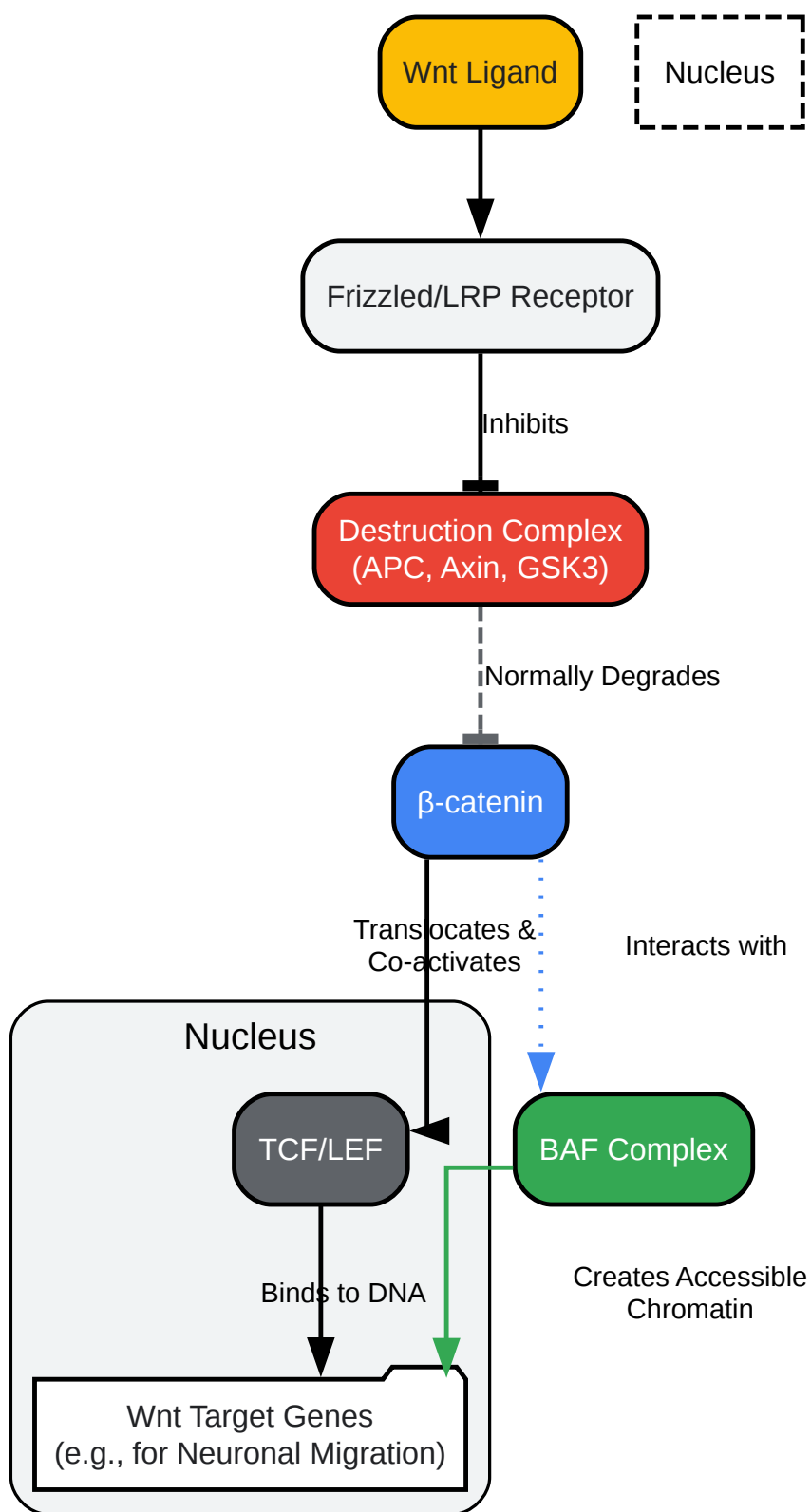
Figure 4: Antagonistic relationship between BAF and Polycomb complexes.

## Physiological Roles and Signaling Integration

The BAF complex is indispensable for mammalian development. Through subunit switching, the composition of the BAF complex is tailored to specific developmental stages and cell lineages. A well-studied example is in neurodevelopment, where an embryonic stem cell-specific esBAF complex transitions to a neural progenitor-specific npBAF complex, and finally to a neuron-specific nBAF complex upon terminal differentiation.[5][11] These compositional changes alter the complex's genomic targeting and regulatory output, driving lineage specification. Similar dynamic roles have been identified in cardiogenesis and other developmental processes.[15]

The BAF complex does not act in isolation but integrates signals from major developmental pathways. For instance, during cortical development, the BAF complex modulates Wnt signaling to control the expression of genes required for proper neuronal migration and cortical

lamination.[16][17] Loss of BAF function can lead to hyperactive Wnt signaling, resulting in severe developmental defects.[17]





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Figure 5: BAF complex modulation of the Wnt signaling pathway.

## The BAF Complex in Human Disease

Given its central role in controlling gene expression and cell identity, it is not surprising that mutations in BAF complex subunits are a major driver of human disease, particularly cancer and neurodevelopmental disorders.

### BAF Mutations in Cancer

Loss-of-function mutations affecting BAF subunits are found across a wide variety of cancers, with a collective frequency of ~20-25%.<sup>[4][11]</sup> The mutation patterns are often cancer-type specific, suggesting distinct roles for different subunits and complex subtypes in suppressing tumorigenesis in different tissues. For example, ARID1A is one of the most frequently mutated genes in ovarian clear cell carcinoma and endometrial cancer, while PBRM1 is frequently lost in clear cell renal cell carcinoma.<sup>[18][19]</sup> Loss of the core subunit SMARCB1 is the defining pathogenic event in malignant rhabdoid tumors, a rare and aggressive pediatric cancer.<sup>[5]</sup>

Table 1: Frequency of Somatic Mutations in Key BAF Subunit Genes Across Selected Cancers

Gene (Subunit)	Ovarian Cancer	Stomach Cancer	Endometrial Cancer	Renal Cell Carcinoma (Clear Cell)	Lung Cancer (NSCLC)	Pancreatic Cancer
ARID1A (BAF250A)	~30%	~18%	~34%	~6%	~8%	~10%
SMARCA4 (BRG1)	~5%	~4%	~7%	~4%	~10%	~4%
PBRM1 (BAF180)	<1%	<1%	<1%	~41%	<1%	<1%
ARID2 (BAF200)	~2%	~3%	~2%	~4%	~3%	~2%
SMARCB1 (INI1/SNF5)	<1%	<1%	<1%	~1%	<1%	<1%

Data compiled from publicly available cancer genome databases and review articles. Frequencies are approximate and can vary between studies and subtypes.[\[4\]](#)[\[18\]](#)[\[19\]](#)

## Role in Neurodevelopmental Disorders

Germline heterozygous mutations in BAF subunit genes are a major cause of several neurodevelopmental disorders, collectively referred to as "BAFopathies." The most well-known is Coffin-Siris Syndrome (CSS), a congenital disorder characterized by intellectual disability, developmental delays, and coarse facial features.[\[5\]](#) Mutations in at least eight different BAF subunit genes have been linked to CSS, with ARID1B being the most frequently mutated.[\[5\]](#)[\[20\]](#) The BAF complex is the most commonly mutated protein complex in the genetics of Autism Spectrum Disorder (ASD).[\[21\]](#)

Table 2: BAF Subunit Mutations in Coffin-Siris Syndrome (CSS)

Gene (Subunit)	Approximate Frequency in CSS
ARID1B (BAF250B)	~68%
SMARCA4 (BRG1)	~11%
SMARCB1 (INI1/SNF5)	~5%
ARID1A (BAF250A)	~4%
SMARCE1 (BAF57)	~3%
SOX11 (linked partner)	~3%

Data compiled from review articles on neurodevelopmental disorders. Frequencies are approximate and vary between patient cohorts.[\[5\]](#)[\[20\]](#)

## Therapeutic Opportunities: Synthetic Lethality

Since many BAF subunit mutations result in a loss of function, they are not directly druggable. A promising therapeutic strategy is to exploit the concept of synthetic lethality, where the loss of a BAF subunit creates a unique dependency on another protein for cell survival. The most established example is the synthetic lethal relationship between the two ATPase paralogs, SMARCA4 and SMARCA2. Cancers with loss-of-function mutations in SMARCA4 become dependent on the residual activity of SMARCA2, making SMARCA2 an attractive therapeutic target in this context.[\[8\]](#)[\[9\]](#) Systematic screens have identified numerous other intra-complex synthetic lethal pairs.[\[8\]](#)[\[9\]](#)

Table 3: Key Synthetic Lethal Interactions Involving BAF Subunits

Mutated (Lost) Subunit	Synthetic Lethal Partner (Target)	Rationale
SMARCA4	SMARCA2	Paralogs with partially redundant ATPase function.[8][9]
ARID1A	ARID1B	Paralogs occupying the same position in the cBAF complex. [8][9]
ARID1A	EZH2 (Polycomb Subunit)	Loss of ARID1A leads to unopposed EZH2 activity.
SMARCC1	SMARCC2	Paralogs forming the core scaffold of the complex.[3][9]

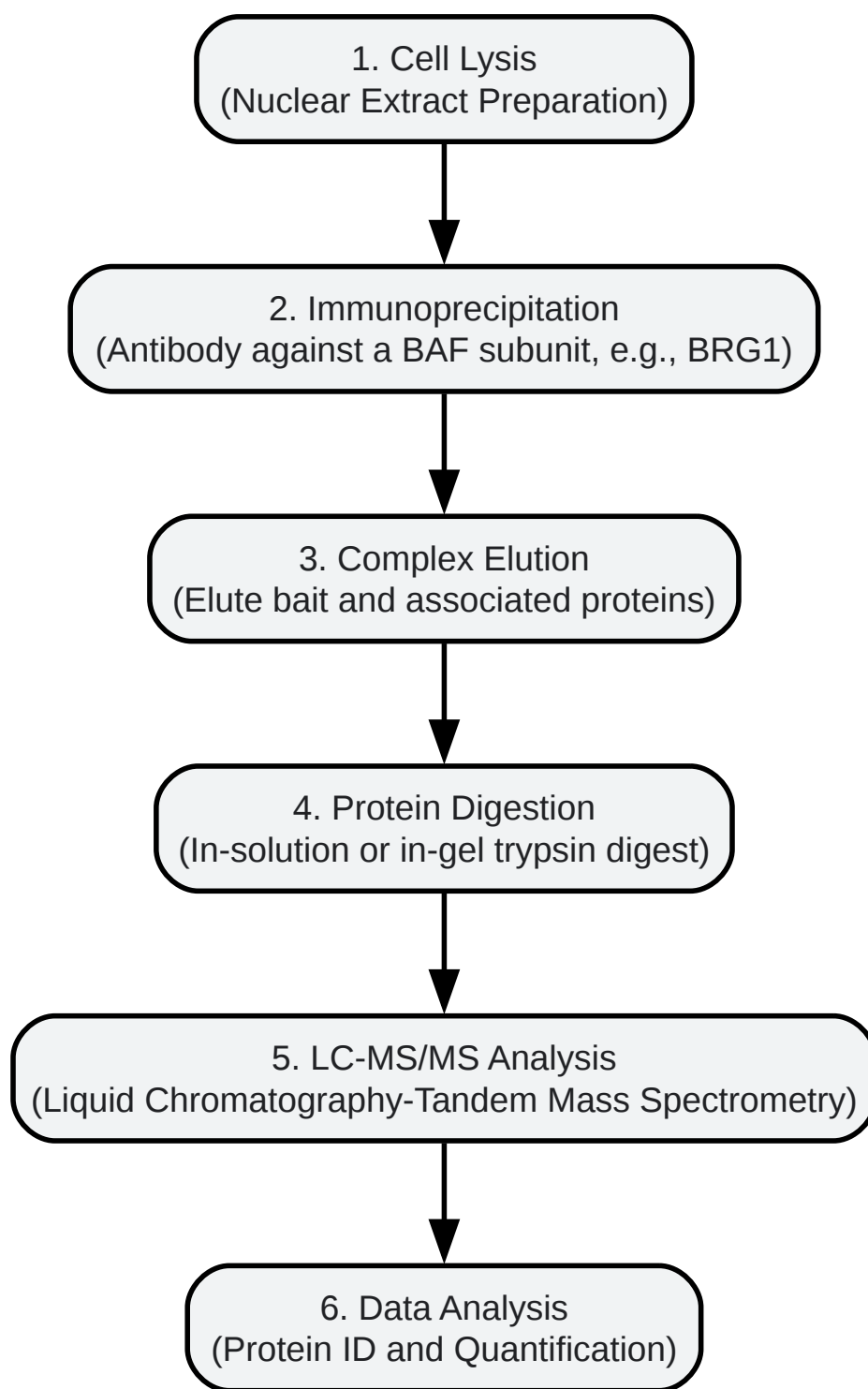
| SMARCA4 | ARID2 | Loss of both subunits severely compromises BAF/PBAF function.[3][9] |

## Key Experimental Protocols

Studying the BAF complex requires a combination of proteomic, genomic, and functional assays. Below are detailed methodologies for core experimental approaches.

## Immunoprecipitation-Mass Spectrometry (IP-MS) of BAF Complexes

IP-MS is used to identify the subunit composition of BAF complexes and discover novel interaction partners.



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Figure 6: Experimental workflow for IP-MS analysis of BAF complexes.

Detailed Protocol:

- Nuclear Extract Preparation:
  - Harvest  $\sim 1\text{-}5 \times 10^8$  cells and wash with cold PBS.
  - Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM  $\text{MgCl}_2$ , 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10 minutes to swell cells.
  - Lyse cells using a Dounce homogenizer (pestle B).
  - Centrifuge to pellet the nuclei.
  - Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM  $\text{MgCl}_2$ , 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).[15]
  - Rotate for 1 hour at  $4^\circ\text{C}$  to extract nuclear proteins.
  - Clarify the extract by ultracentrifugation (e.g.,  $100,000 \times g$  for 1 hour).
- Immunoprecipitation:
  - Pre-clear the nuclear extract by incubating with Protein A/G beads for 1 hour.
  - Incubate the pre-cleared lysate with an antibody specific to a BAF subunit (e.g., anti-SMARCA4) overnight at  $4^\circ\text{C}$  with gentle rotation.[22]
  - Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[23]
  - Wash the beads extensively (e.g., 3-5 times) with a wash buffer (e.g., extraction buffer with a lower salt concentration) to remove non-specific binders.
- Elution and Sample Preparation for MS:
  - Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a competing peptide.

- Neutralize the eluate immediately.
- Reduce the protein disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the proteins into peptides using sequencing-grade trypsin.
- LC-MS/MS Analysis:
  - Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
  - The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
- Data Analysis:
  - Use a database search algorithm (e.g., Mascot, MaxQuant) to identify peptides and infer the proteins present in the original sample.
  - Use label-free quantification (e.g., spectral counting) or isotopic labeling (e.g., SILAC, iTRAQ) to determine the relative abundance of identified proteins between different samples (e.g., wild-type vs. mutant).[\[24\]](#)[\[25\]](#)

## Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide binding sites of BAF complex subunits.

Detailed Protocol:

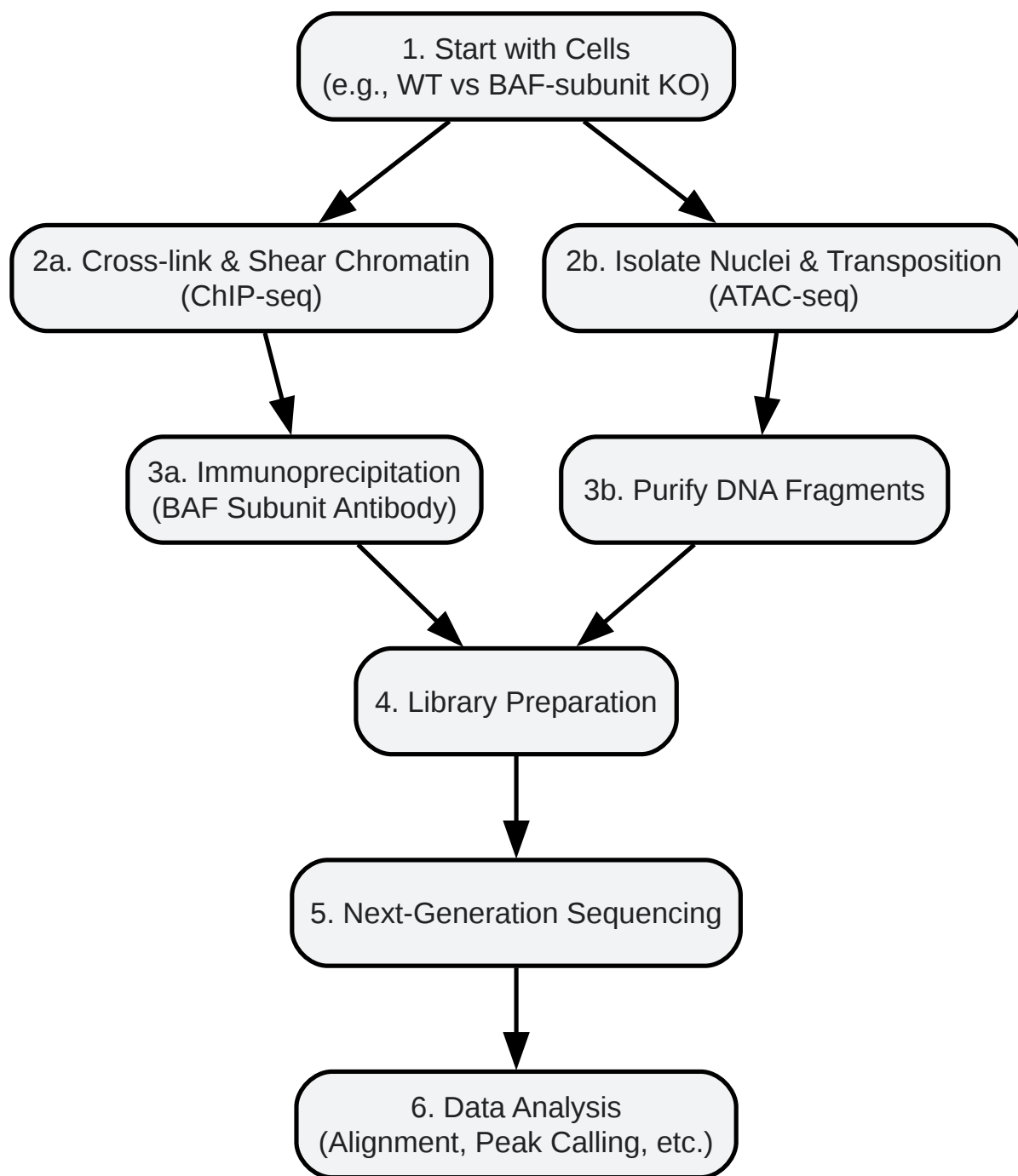
- Cell Cross-linking and Lysis:
  - Cross-link protein-DNA interactions by adding formaldehyde directly to the cell culture medium (final concentration ~1%) and incubating for 10 minutes at room temperature.[\[26\]](#)
  - Quench the reaction with glycine.
  - Harvest and wash the cells. Lyse the cells and nuclei to release chromatin.
- Chromatin Shearing:

- Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (MNase).
- Immunoprecipitation:
  - Perform immunoprecipitation as described in the IP-MS protocol (Step 2), using a ChIP-grade antibody against a BAF subunit. An IgG control IP should be run in parallel.
- DNA Purification:
  - Reverse the cross-links by incubating the washed immunoprecipitated complexes and the input control at 65°C overnight with high salt.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
  - Purify the DNA using phenol-chloroform extraction or silica columns.
- Library Preparation and Sequencing:
  - Prepare a sequencing library from the purified ChIP DNA and input DNA (end-repair, A-tailing, and adapter ligation).
  - Perform PCR amplification of the library.
  - Sequence the libraries on a next-generation sequencing platform.
- Data Analysis:
  - Align the sequencing reads to a reference genome.
  - Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the ChIP sample compared to the input control.[\[27\]](#)
  - Perform downstream analyses such as peak annotation, motif discovery, and integration with other genomic data.

## Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)



ATAC-seq is a powerful method to assess genome-wide chromatin accessibility, often used to determine the functional consequences of BAF complex loss or inhibition.[\[28\]](#)[\[29\]](#)



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Figure 7: High-level workflow for ChIP-seq and ATAC-seq.

Detailed Protocol:

- Nuclei Isolation:
  - Harvest 50,000-100,000 fresh cells.[\[30\]](#)[\[31\]](#)
  - Wash with cold PBS.
  - Resuspend the cell pellet in a cold lysis buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear membrane intact.
  - Incubate on ice for a short period (e.g., 3-10 minutes).
  - Pellet the nuclei by centrifugation and discard the supernatant.
- Transposition Reaction:
  - Resuspend the isolated nuclei in the transposition reaction mix, which contains the hyperactive Tn5 transposase pre-loaded with sequencing adapters.[\[30\]](#)
  - Incubate at 37°C for 30 minutes. The Tn5 enzyme will simultaneously fragment the DNA and ligate adapters into accessible ("open") regions of chromatin.
- DNA Purification:
  - Immediately purify the DNA from the reaction using a column-based kit to stop the reaction and remove proteins.
- Library Amplification and Sequencing:
  - Amplify the transposed DNA fragments using PCR with indexed primers. The number of PCR cycles should be minimized to avoid amplification bias.
  - Purify the amplified library.
  - Sequence the library on a next-generation sequencing platform.

- Data Analysis:
  - Align reads to a reference genome.
  - Identify regions of open chromatin by identifying areas with a high density of mapped reads.
  - Compare accessibility profiles between different conditions (e.g., control vs. BAF-depleted cells) to identify BAF-dependent changes in the chromatin landscape.[28][32]

## Conclusion and Future Directions

The BAF complex is a master regulator of the epigenome, with profound implications for normal development and a multitude of human diseases. Its combinatorial nature provides a framework for cell-type-specific gene regulation, while its frequent mutation in cancer and neurodevelopmental disorders underscores its critical role as a barrier to pathogenesis. For drug development professionals, the synthetic lethal relationships emerging from the study of BAF-mutated cancers offer a promising new avenue for targeted therapies. For researchers, understanding the precise mechanisms by which different BAF complex subtypes are targeted to specific genomic loci and how they integrate with cellular signaling pathways remains a key challenge. The continued application of advanced proteomic and genomic techniques, as outlined in this guide, will be essential to further unravel the complexities of this critical chromatin remodeling machinery and translate these findings into new therapeutic strategies.

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